molecular formula C16H23NO4 B2916510 2-(3,4-dimethoxyphenyl)-N-((1-hydroxycyclopentyl)methyl)acetamide CAS No. 1215535-49-1

2-(3,4-dimethoxyphenyl)-N-((1-hydroxycyclopentyl)methyl)acetamide

Cat. No. B2916510
CAS RN: 1215535-49-1
M. Wt: 293.363
InChI Key: PFCXRJDRLYNDCT-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-((1-hydroxycyclopentyl)methyl)acetamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for cannabinoid receptors, which are found throughout the body and play a crucial role in regulating various physiological processes.

Scientific Research Applications

Organic Synthesis and Chemical Properties

A significant application of related compounds involves organic synthesis techniques, such as acyliminium ion cyclization. For instance, the cyclization of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide yields tetrahydropyrrolo[2,1-a]isoquinolin-5(1H)-one, which can be further reduced to (±)-crispine A, demonstrating the compound's role in facilitating complex organic reactions with high yields (King, 2007). Moreover, the synthesis of related acetamide derivatives has been explored for their potential anticonvulsant activities, indicating a broader pharmacological interest in these compounds (Pękala et al., 2011).

Pharmacological Applications

While direct studies on 2-(3,4-dimethoxyphenyl)-N-((1-hydroxycyclopentyl)methyl)acetamide specifically may be limited, research on structurally related compounds provides insight into potential pharmacological applications. For example, substituted N-(silatran-1-ylmethyl)acetamides have been prepared and shown to possess partial muscarinic agonist activity, suggesting potential applications in treating neurological disorders by mimicking the effect of acetylcholine (Pukhalskaya et al., 2010).

Advances in Chemical Reactions

Innovations in chemical reactions involving similar compounds, such as the Mn(III)/Cu(II)-mediated oxidative radical cyclization, highlight the role of these molecules in synthesizing complex structures like erythrinanes, which are significant in natural product synthesis (Chikaoka et al., 2003). Additionally, the development of versatile reagents for N-alkylacetamide synthesis showcases the importance of acetamide derivatives in pharmaceutical manufacturing, further underscoring the broad utility of these compounds in research and industry applications (Sakai et al., 2022).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-20-13-6-5-12(9-14(13)21-2)10-15(18)17-11-16(19)7-3-4-8-16/h5-6,9,19H,3-4,7-8,10-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCXRJDRLYNDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2(CCCC2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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